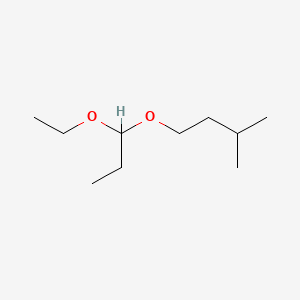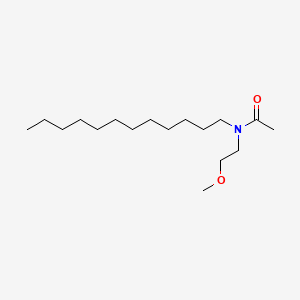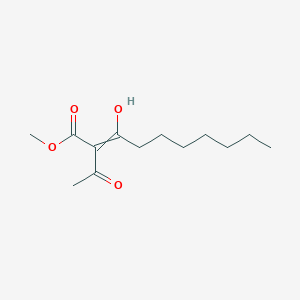
Methyl 2-acetyl-3-hydroxydec-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-acetyl-3-hydroxydec-2-enoate: is an organic compound with a complex structure that includes both ketone and ester functional groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-acetyl-3-hydroxydec-2-enoate typically involves the reaction of a suitable enolate with an acetylating agent. One common method is the alkylation of an enolate ion with an alkyl halide, followed by acetylation. The reaction conditions often require a strong base, such as sodium ethoxide, to generate the enolate ion, and the reaction is typically carried out in an aprotic solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as distillation or chromatography to ensure high purity.
化学反応の分析
Types of Reactions: Methyl 2-acetyl-3-hydroxydec-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products:
Oxidation: Formation of a diketone.
Reduction: Formation of diols.
Substitution: Formation of various substituted esters.
科学的研究の応用
Methyl 2-acetyl-3-hydroxydec-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of Methyl 2-acetyl-3-hydroxydec-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
- Methyl 3-hydroxydec-2-enoate
- Methyl 2-acetyl-3-hydroxyhex-2-enoate
- Methyl 2-acetyl-3-hydroxybut-2-enoate
Comparison: Methyl 2-acetyl-3-hydroxydec-2-enoate is unique due to its specific combination of functional groups and carbon chain length. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it suitable for specific applications where other compounds may not be as effective .
特性
CAS番号 |
172785-02-3 |
|---|---|
分子式 |
C13H22O4 |
分子量 |
242.31 g/mol |
IUPAC名 |
methyl 2-acetyl-3-hydroxydec-2-enoate |
InChI |
InChI=1S/C13H22O4/c1-4-5-6-7-8-9-11(15)12(10(2)14)13(16)17-3/h15H,4-9H2,1-3H3 |
InChIキー |
JHQWHWQTEZNLHO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=C(C(=O)C)C(=O)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


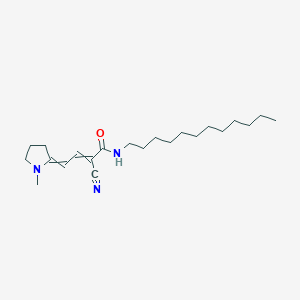
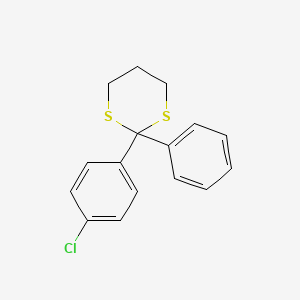
![Diethyl [2-ethoxy-1-(trimethylsilyl)ethenyl]phosphonate](/img/structure/B14261675.png)


![3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile](/img/structure/B14261703.png)
![(2S)-2-[(4-nitrophenyl)sulfonylamino]propanoyl chloride](/img/structure/B14261705.png)



![5-(5-Bromopentyl)-7-pentyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B14261717.png)
![Methoxy(oxo)[2,4,6-tri(propan-2-yl)phenyl]phosphanium](/img/structure/B14261722.png)
